molecular formula C9H12N2O2 B1457679 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1512040-56-0

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1457679
M. Wt: 180.2 g/mol
InChI Key: RQUKINPYLPLHGJ-UHFFFAOYSA-N
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Description

“5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are a class of drugs which are a group of organic compounds containing an imidazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring . The compound also contains a carboxylic acid functional group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    The synthesis of imidazo[1,2-a]pyridine derivatives, including variations like "5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid," involves multistep chemical processes starting from basic chemical structures such as 2-aminopyridines. Techniques such as alkylation, cyclization, and selective chlorination are employed to achieve the desired derivatives. These methods allow for the introduction of various substituents, expanding the compound's chemical and biological utility (Du Hui-r, 2014).

  • Chemical Reactions and Functionalization

    Research has detailed the functionalization reactions of related compounds, providing insights into the chemical behavior and the potential for creating a wide range of derivatives. These studies contribute to understanding how such compounds can be modified and utilized in different scientific applications (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Potential Applications

  • Antituberculotic Activity

    Some derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for antituberculotic activity. While the specific compound might not have been directly evaluated for this use, related research indicates low tuberculostatic activity for certain imidazo[1,2-a]pyridine derivatives, suggesting a potential area of application that could be explored further with modifications to improve efficacy (L. Bukowski, 1984).

  • Pharmacological Properties

    The structural framework of imidazo[1,2-a]pyridines, including the compound , has been identified as a promising scaffold in medicinal chemistry due to its broad range of potential pharmacological applications. These include activities such as anticancer, antimicrobial, and antiviral, among others. This highlights the versatility and significant interest in such compounds for the development of new therapeutic agents (A. Deep, R. Bhatia, R. Kaur, Sanjiv Kumar, U. Jain, Harinder Singh, S. Batra, D. Kaushik, P. Deb, 2016).

Future Directions

The future directions for research on “5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid” and related compounds could include further exploration of their synthesis, characterization, and potential applications . Given the reported antimicrobial activity of some imidazopyridine derivatives , these compounds could be of interest in the development of new antimicrobial agents.

properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKINPYLPLHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 3
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 5
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

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